Geminal 1,1-Substitution: Molecular Recognition Advantage
(1-Ethynylcyclopropyl)methanol serves as the scaffold origin for HBV inhibitor Compound 94 (US10328053/US10874640), which contains a 1-ethynylcyclopropylamino moiety and exhibits an EC50 of 5.80 nM in an HBV cellular entry assay [1]. The 1,1-geminal substitution pattern at the cyclopropane ring is structurally distinct from 2-ethynylcyclopropyl isomers (e.g., trans-2-ethynylcyclopropylmethanol, CAS 144478-66-0; cis-isomer CAS 1410809-74-3), which differ in the spatial orientation of the ethynyl and hydroxymethyl groups [2][3]. This geometric distinction is critical: the 1-substituted pattern produces a unique bond vector relative to the cyclopropane plane that is preserved in the final bioactive molecule.
| Evidence Dimension | Substitution pattern and geometry |
|---|---|
| Target Compound Data | Geminal 1,1-substitution: ethynyl and hydroxymethyl at same C1 position |
| Comparator Or Baseline | 2-Ethynylcyclopropylmethanol (CAS 1410809-74-3, 144478-66-0): vicinal 1,2-substitution pattern |
| Quantified Difference | Geometric distinction: bond vector relative to cyclopropane plane differs fundamentally; 1-substituted pattern is achiral whereas 2-substituted isomers possess stereocenters |
| Conditions | Structural comparison based on canonical SMILES: C#CC1(CC1)CO vs. C#CC1CC1CO |
Why This Matters
The 1,1-geminal substitution produces an achiral, spatially unique scaffold that cannot be replicated by chiral 2-substituted isomers, making procurement of the correct positional isomer essential for replicating published synthetic routes and biological outcomes.
- [1] BindingDB. (n.d.). BDBM400116: N-(3-chloro-4-fluorophenyl)-7-(2-((1-ethynylcyclopropyl)amino)-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxamide. EC50 = 5.80 nM (HBV entry assay). View Source
- [2] Ambinter. (n.d.). AMB26398150: (2-Ethynylcyclopropyl)methanol positional isomer data. View Source
- [3] ChemSpider. (n.d.). (2-Ethynylcyclopropyl)methanol, CSID 37999297. Royal Society of Chemistry. View Source
